molecular formula C12H14N4O2 B2499472 2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole CAS No. 2097893-96-2

2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole

Cat. No. B2499472
CAS RN: 2097893-96-2
M. Wt: 246.27
InChI Key: DFDWKRUMQCVEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole” is a heterocyclic compound. It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound also contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings . The triazole moiety can be synthesized using various methods, including a Cu/Pd transmetalation relay catalysis .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a triazole ring and a pyrrolidine ring. The triazole ring is a nitrogenous heterocyclic moiety with a molecular formula of C2H3N3 . The pyrrolidine ring is a saturated scaffold that allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by the presence of the triazole and pyrrolidine rings. The triazole ring is known for its high chemical stability and is usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the triazole and pyrrolidine rings. The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, an mp of 23–25°C, and a bp of 203°C .

Scientific Research Applications

Antibacterial Activity

Furan derivatives have been found to have significant antibacterial activity . The furan nucleus is an essential synthetic technique in the search for new drugs . Medicinal chemists have been inspired to create numerous innovative antibacterial agents due to the remarkable therapeutic efficacy of furan-related medicines .

Antimicrobial Drugs

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . There is an urgent need to find new antimicrobial compounds to treat multi-resistant illnesses with distinct mechanisms of action .

Versatile Scaffold for Novel Biologically Active Compounds

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Kinase Inhibition

Compounds containing the pyrrolidine ring have shown nanomolar activity against CK1γ and CK1ε . This suggests that further modifications should be made to investigate how the chiral moiety influences kinase inhibition .

Bactericides, Pesticides, and Fungicides

Triazoles and their derivatives have been proven to be effective bactericides, pesticides, and fungicides . The 1,2,3-triazole nucleus is associated with diverse pharmacological activities .

Treatment of Neurodegenerative Diseases

Despite the importance of 1,2,3-triazole, with its wide range of biological activities, there is still a need for the development of novel, multitargeted inhibitors of ChE enzymes for ND treatment .

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods and biological activities. Given its versatile biological activities, it could be an important synthon in the development of new drugs .

properties

IUPAC Name

furan-3-yl-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c17-12(10-3-7-18-9-10)15-6-1-2-11(15)8-16-13-4-5-14-16/h3-5,7,9,11H,1-2,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDWKRUMQCVEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=COC=C2)CN3N=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(furan-3-carbonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.